molecular formula C11H13N5O4 B2589195 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid CAS No. 2248310-56-5

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid

Cat. No. B2589195
CAS RN: 2248310-56-5
M. Wt: 279.256
InChI Key: VFZMBUBPSBJPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid, also known as IPTG, is a synthetic compound that is commonly used in molecular biology research. IPTG is used to induce the expression of genes in bacteria, which makes it an important tool for studying gene regulation and protein expression.

Mechanism of Action

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid acts as an inducer of gene expression by binding to a regulatory protein known as the lac repressor. The lac repressor normally binds to the promoter sequence of the lac operon, which regulates the expression of genes involved in lactose metabolism. When 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is present, it binds to the lac repressor and causes it to release the promoter sequence, allowing gene expression to occur.
Biochemical and Physiological Effects:
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid has no known biochemical or physiological effects on humans or animals. It is not metabolized by the body and is excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is its ability to induce gene expression in a controlled manner. It is a well-established tool in molecular biology research and is widely used in the production of recombinant proteins. However, 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid does have some limitations. It is toxic to bacteria at high concentrations, which can limit its use in certain experiments. Additionally, the use of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid can be expensive, which can be a limiting factor for some research projects.

Future Directions

There are several potential future directions for research involving 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid. One area of interest is the development of new inducers of gene expression that are less toxic and more cost-effective than 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid. Another area of interest is the use of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid in the study of gene regulation in eukaryotic cells, where its use is currently limited. Additionally, there is potential for the development of new applications for 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid in fields such as biotechnology and medicine.

Synthesis Methods

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is synthesized from isopropylthio-β-D-galactoside (6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid) by the addition of a carboxylic acid group to the 2-position of the purine ring. The reaction is typically carried out using a mixture of acetic anhydride and acetic acid as the solvent, with a catalyst such as sulfuric acid or hydrochloric acid.

Scientific Research Applications

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is widely used in molecular biology research as an inducer of gene expression. It is commonly used in the production of recombinant proteins, where it is used to activate a promoter sequence that drives the expression of the target protein. 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is also used in the study of bacterial gene regulation, where it is used to test the function of various promoter sequences.

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4/c1-11(2,3)20-10(19)16-7-5-6(13-4-12-5)14-8(15-7)9(17)18/h4H,1-3H3,(H,17,18)(H2,12,13,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZMBUBPSBJPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NC2=C1NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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